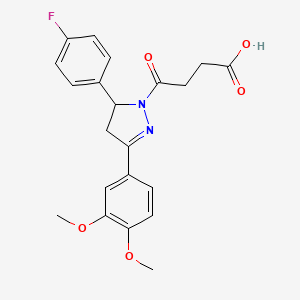

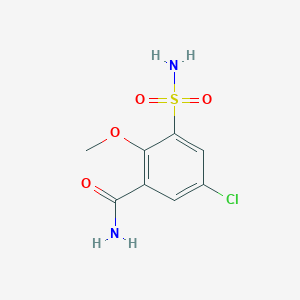

![molecular formula C8H6N4O B2679486 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 116835-13-3](/img/structure/B2679486.png)

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile” is a chemical compound with the empirical formula C7H4N4 . It belongs to the class of pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Aplicaciones Científicas De Investigación

Kinase Inhibition

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibits significant versatility as a scaffold in the design of kinase inhibitors. Its ability to engage with kinases through multiple binding modes makes it a recurrent motif in many patents from various companies and universities, covering a wide spectrum of kinase targets. This compound typically interacts with the hinge region of the kinase, although instances of forming other key interactions are documented. The heterocyclic structure, akin to elements of both pyrrolo[2,3-b]pyridine and indazole, facilitates multiple kinase binding modes, enhancing its presence in kinase inhibitors. This versatility suggests potential advantages in inhibitor activity, physical properties, or synthetic flexibility over other hinge binders, underscoring its significance in kinase inhibitor design (Wenglowsky, 2013).

Heterocyclic Chemistry and Medicinal Chemistry

The compound belongs to a class of molecules known for their pivotal role in medicinal chemistry, specifically in the synthesis of pyrazoline derivatives. Pyrazolines, including this compound, are recognized for their broad biological effects, including anticancer activity. This highlights the importance of such compounds in the development of new therapeutic agents and underscores the ongoing interest in exploring their biological activities. The compound's structural and chemical properties make it an attractive candidate for developing novel drug-like molecules with diverse medicinal properties (Ray et al., 2022).

Propiedades

IUPAC Name |

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c1-12-8-6(4-11-12)7(13)5(2-9)3-10-8/h3-4H,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSEKUUMPAYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)C(=CN2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2679412.png)

![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)